A Comprehensive Technical Guide on the Physicochemical Properties of 1,4-Bis(methylamino)anthraquinone
A Comprehensive Technical Guide on the Physicochemical Properties of 1,4-Bis(methylamino)anthraquinone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 1,4-Bis(methylamino)anthraquinone (also known as Disperse Blue 14 or Solvent Blue 78), focusing on its core physicochemical properties, experimental protocols for its synthesis and characterization, and its role in biological signaling pathways.
Core Physicochemical Characteristics
1,4-Bis(methylamino)anthraquinone is an organic compound belonging to the anthraquinone family, widely utilized as a blue dye in plastics and resins and investigated for its biological activities.[1] Its fundamental properties are summarized below.
Quantitative Data Summary
The key physicochemical parameters for 1,4-Bis(methylamino)anthraquinone are presented in the following table for ease of reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 1,4-Bis(methylamino)anthracene-9,10-dione | [2] |
| CAS Number | 2475-44-7 | [1][2] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [1][2][3] |
| Molecular Weight | 266.29 g/mol | [1][2][3] |
| Appearance | Blue to dark purple powder | [1][4] |
| Melting Point | 220-222 °C | [1][3] |
| Boiling Point | 409.5 °C (estimate) | [1][3] |
| Density | 1.1262 g/cm³ (estimate) | [1][3] |
| Water Solubility | 37.28 µg/L at 25 °C | [1][3] |
| pKa | 5.78 ± 0.20 (Predicted) | [3] |
| Maximum Absorption (λmax) | 595 nm, 644 nm | [3] |
Detailed Property Analysis
Solubility Profile: 1,4-Bis(methylamino)anthraquinone is characterized by its poor solubility in water.[1][5] However, it demonstrates good solubility in a range of organic solvents, including acetone, ethanol, toluene, nitrobenzene, pyridine, and glacial acetic acid.[1][3][5] The molecule's largely hydrophobic anthraquinone core limits its aqueous solubility, while the polar methylamino groups allow for interactions with polar organic solvents.[5] The solubility can be sensitive to pH, as protonation of the amino groups under acidic conditions may enhance solubility in aqueous media.[5]
Chemical Nature and Stability: The compound appears as a blue or blue-black powder.[1] In the presence of concentrated sulfuric acid, it exhibits a reddish-brown color.[1] Anthraquinone derivatives are generally stable compounds, but should be stored in a dark place under an inert atmosphere at room temperature.[3]
Experimental Protocols
This section details the methodologies for the synthesis of 1,4-Bis(methylamino)anthraquinone and the determination of its key physicochemical properties.
Synthesis of 1,4-Bis(methylamino)anthraquinone
A common and effective method for synthesizing 1,4-diaminoanthraquinone derivatives involves the reaction of 1,4-dihydroxyanthraquinone (Quinizarin) with a primary amine.[6] The following protocol is adapted from this general procedure.
Objective: To synthesize 1,4-Bis(methylamino)anthraquinone from 1,4-dihydroxyanthraquinone and methylamine.
Materials:
-
1,4-dihydroxyanthraquinone (Quinizarin)
-
Aqueous methylamine solution (e.g., 40%)
-
Pyridine (as solvent)
-
Hydrochloric acid (for neutralization)
-
Distilled water
-
Ethanol (for washing)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
Setup: Assemble a three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reactant Addition: In the flask, dissolve 1,4-dihydroxyanthraquinone in pyridine.
-
Reaction: While stirring, slowly add an excess of aqueous methylamine solution to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing cold water to precipitate the crude product.
-
Neutralization: Slowly add hydrochloric acid to neutralize any excess methylamine and pyridine.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with distilled water to remove salts, followed by a wash with cold ethanol to remove impurities.
-
Drying: Dry the purified product, a dark blue powder, in a vacuum oven.
Caption: General workflow for the synthesis of 1,4-Bis(methylamino)anthraquinone.
Determination of Melting Point
The melting point is determined using a standard digital melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube, which is then placed in the apparatus. The temperature is ramped slowly, and the range from which the sample begins to melt until it becomes completely liquid is recorded.
Determination of Solubility by UV-Vis Spectroscopy
This protocol is based on the methods used for other 1,4-diaminoanthraquinone derivatives.[6]
-
Stock Solution: Prepare a saturated solution of the compound in the desired solvent (e.g., acetone) by adding excess solute and stirring for 24 hours to ensure equilibrium.
-
Filtration: Filter the saturated solution to remove undissolved solid.
-
Serial Dilution: Prepare a series of dilutions of the saturated solution with known concentrations.
-
UV-Vis Measurement: Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax), which is around 595-644 nm for this compound.[3]
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration.
-
Solubility Calculation: Use the absorbance of the saturated solution and the calibration curve to determine its concentration, which represents the solubility.
Biological Activity and Signaling
Derivatives of anthraquinone are recognized for their diverse pharmacological profiles, including significant anticancer properties.[7] Several studies have shown that aminoanthraquinones can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[7][8][9]
One identified mechanism involves the activation of the ROS-JNK signaling pathway.[7][9] In this pathway, the anthraquinone compound leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress activates the c-Jun N-terminal kinase (JNK) pathway, which in turn triggers mitochondrial stress. The stressed mitochondria release cytochrome C into the cytoplasm, activating a cascade of caspases (cysteine proteases) that execute the final stages of apoptosis, leading to the death of the tumor cell.[7][9]
Caption: ROS-JNK mediated apoptosis induced by anthraquinone derivatives.
References
- 1. chembk.com [chembk.com]
- 2. 9,10-Anthracenedione, 1,4-bis(methylamino)- [webbook.nist.gov]
- 3. 2475-44-7 CAS MSDS (Disperse Blue 14) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06851A [pubs.rsc.org]
- 7. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental antitumor activity of aminoanthraquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
